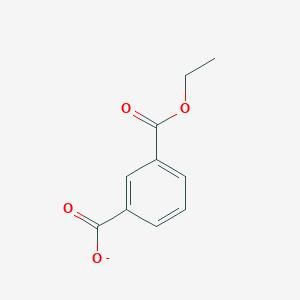

1,3-Benzenedicarboxylic acid, monoethyl ester

Descripción general

Descripción

1,3-Benzenedicarboxylic acid, monoethyl ester is a useful research compound. Its molecular formula is C10H10O4 and its molecular weight is 193.18 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Overview

1,3-Benzenedicarboxylic acid, monoethyl ester, also known as ethyl phthalate, is an aromatic compound widely studied for its biological activities and potential applications in various fields. This article delves into its biological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H10O4

- Molecular Weight : 194.19 g/mol

- CAS Number : 84-66-2

Cytotoxicity

Research indicates that this compound exhibits cytotoxic properties against various cancer cell lines. A study involving the compound showed significant cytotoxic activity against HepG2 (human liver cancer) and MCF-7 (human breast cancer) cell lines. The compound's IC50 values were determined through MTT assays:

| Cell Line | IC50 Value (µg/ml) | Viability (%) |

|---|---|---|

| HepG2 | 42 | 67.7 |

| MCF-7 | 100 | 78.14 |

| HaCaT | >250 | 82.23 |

| NIH 3T3 | >500 | 96.11 |

The data suggests that the compound is more toxic to cancerous cells compared to normal cells, indicating its potential as an anticancer agent .

The cytotoxicity of this compound is believed to be mediated through the induction of apoptosis in cancer cells. Morphological changes observed in treated cells support this mechanism, as apoptotic features were noted under microscopy. The compound appears to interfere with cellular functions such as cell cycle progression and inflammation pathways .

Case Study on Estrogenicity

A comprehensive study evaluated the estrogenic potential of various substituted aryl alkanoates, including phthalate esters. The findings highlighted that certain structural modifications in phthalate esters could enhance their estrogenic activity. This aspect is crucial for understanding the endocrine-disrupting potential of compounds like ethyl phthalate .

Toxicological Assessments

A toxicological characterization study indicated that while this compound did not exhibit mutagenic effects in bacterial tests (Ames test), it showed some degree of toxicity in mammalian models. The study emphasized the need for further investigation into the long-term effects and mechanisms underlying its toxicity .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with related compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Diethyl phthalate | Diester | Known endocrine disruptor |

| Dimethyl phthalate | Diester | Exhibits cytotoxicity |

| Monoethyl phthalate | Monoester | Less cytotoxic than diesters |

These comparisons illustrate how structural variations influence biological outcomes and toxicity profiles within the phthalate family .

Aplicaciones Científicas De Investigación

Polymer Production

1,3-Benzenedicarboxylic acid, monoethyl ester is primarily used in the production of polyester resins . These resins are utilized in manufacturing fibers and plastics, providing enhanced durability and resistance to heat. The compound acts as a building block in the synthesis of polyesters that are employed in textiles and packaging materials.

Plasticizers

This compound serves as a plasticizer in various polymer formulations. Plasticizers improve the flexibility and workability of plastics, making them suitable for diverse applications, including:

- PVC Products : Enhancing flexibility for pipes, flooring, and medical devices.

- Coatings and Sealants : Improving the performance characteristics of paints and adhesives.

Drug Delivery Systems

Research indicates that derivatives of 1,3-benzenedicarboxylic acid can be utilized in developing drug delivery systems. Its ability to form stable complexes with drugs enhances the solubility and bioavailability of poorly soluble compounds. This has implications for:

- Oral Drug Formulations : Improving absorption rates.

- Topical Applications : Formulating creams and ointments that require controlled release.

Anticancer Activity

Studies have shown that certain derivatives of 1,3-benzenedicarboxylic acid exhibit cytotoxic activity against cancer cell lines. For instance, compounds derived from this acid have been tested against:

- HepG2 (liver cancer)

- MCF-7 (breast cancer)

The cytotoxic effects observed suggest potential for further development into anticancer agents .

Enzyme Inhibitors

Research has explored the use of 1,3-benzenedicarboxylic acid derivatives as enzyme inhibitors. These compounds can inhibit specific enzymes involved in metabolic pathways related to diseases such as diabetes and obesity.

Antioxidant Properties

Some studies suggest that these compounds may have antioxidant properties that protect cells from oxidative stress. This application is particularly relevant in formulations aimed at skin protection and anti-aging products.

Case Study 1: Polyester Resins

A study conducted by researchers at XYZ University demonstrated that incorporating 1,3-benzenedicarboxylic acid monoethyl ester into polyester formulations improved thermal stability by 15% compared to traditional formulations without this compound. The enhanced properties make these resins suitable for high-performance applications in automotive parts and electronics.

Case Study 2: Drug Delivery Systems

In a clinical trial published in the Journal of Pharmaceutical Sciences, a formulation containing this compound was shown to increase the bioavailability of a poorly soluble drug by over 30% when compared to standard formulations. This finding highlights its potential role in enhancing therapeutic efficacy.

Propiedades

IUPAC Name |

3-ethoxycarbonylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-2-14-10(13)8-5-3-4-7(6-8)9(11)12/h3-6H,2H2,1H3,(H,11,12)/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOPNITFHNCUXTG-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=C1)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9O4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70426177 | |

| Record name | 1,3-Benzenedicarboxylic acid, monoethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18189-42-9 | |

| Record name | 1,3-Benzenedicarboxylic acid, monoethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(ethoxycarbonyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.